Dual cIAP1/XIAP Binding Affinity: Tolinapant (ASTX660) vs. First-Generation cIAP-Selective SMAC-Peptidomimetics
ASTX660 is a non-peptidomimetic dual antagonist that binds to the BIR3 domains of both cIAP1 and XIAP, whereas first-generation SMAC-peptidomimetics are inherently cIAP1/2-selective [1]. In direct binding assays, ASTX660 inhibits the interaction between a SMAC-derived peptide and BIR3-cIAP1 with an IC50 of 12 nM, and BIR3-XIAP with an IC50 of <40 nM . The addition of potent XIAP antagonism to cIAP antagonism distinguishes ASTX660 from first-generation antagonists and is proposed to offer improved single-agent efficacy [1].
| Evidence Dimension | Target binding affinity (IC50) to BIR3 domains |
|---|---|
| Target Compound Data | BIR3-cIAP1: 12 nM; BIR3-XIAP: <40 nM |
| Comparator Or Baseline | First-generation SMAC-peptidomimetics: cIAP1/2-selective; minimal XIAP binding |
| Quantified Difference | ASTX660 adds potent XIAP antagonism (IC50 <40 nM) lacking in first-generation compounds |
| Conditions | In vitro binding assay measuring displacement of SMAC-derived peptide from isolated BIR3 domains of cIAP1 and XIAP |
Why This Matters
Procurement of ASTX660 enables experimental interrogation of dual cIAP/XIAP antagonism, which cannot be achieved using cIAP-selective SMAC-mimetics alone.
- [1] Ward GA, Lewis EJ, Ahn JS, et al. ASTX660, a Novel Non-peptidomimetic Antagonist of cIAP1/2 and XIAP, Potently Induces TNFα-Dependent Apoptosis in Cancer Cell Lines and Inhibits Tumor Growth. Mol Cancer Ther. 2018 Jul;17(7):1381-1391. View Source
